molecular formula C20H20N4O5S B11189313 methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

methyl [5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

Cat. No.: B11189313
M. Wt: 428.5 g/mol
InChI Key: NJTUAMQBENHOHS-UHFFFAOYSA-N
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Description

METHYL 2-[5-AMINO-6-CYANO-7-(4-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE is a complex organic compound with a unique structure that includes a thiazolopyridine core

Preparation Methods

The synthesis of METHYL 2-[5-AMINO-6-CYANO-7-(4-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the thiazolopyridine core through cyclization reactions, followed by functional group modifications to introduce the amino, cyano, methoxyphenyl, and methylcarbamoyl groups. Industrial production methods may involve optimizing these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups being targeted.

Scientific Research Applications

METHYL 2-[5-AMINO-6-CYANO-7-(4-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-[5-AMINO-6-CYANO-7-(4-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to METHYL 2-[5-AMINO-6-CYANO-7-(4-METHOXYPHENYL)-8-(METHYLCARBAMOYL)-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-2-YL]ACETATE include other thiazolopyridine derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 2-[5-amino-6-cyano-7-(4-methoxyphenyl)-8-(methylcarbamoyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2-yl]acetate

InChI

InChI=1S/C20H20N4O5S/c1-23-18(26)16-15(10-4-6-11(28-2)7-5-10)12(9-21)17(22)24-19(27)13(30-20(16)24)8-14(25)29-3/h4-7,13,15H,8,22H2,1-3H3,(H,23,26)

InChI Key

NJTUAMQBENHOHS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2N(C(=O)C(S2)CC(=O)OC)C(=C(C1C3=CC=C(C=C3)OC)C#N)N

Origin of Product

United States

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